4-Bromo-3-nitrobenzyl bromide
CAS No.: 326595-66-8
Cat. No.: VC2030256
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326595-66-8 |
---|---|
Molecular Formula | C7H5Br2NO2 |
Molecular Weight | 294.93 g/mol |
IUPAC Name | 1-bromo-4-(bromomethyl)-2-nitrobenzene |
Standard InChI | InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
Standard InChI Key | PXAIZWVEYHNBLL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br |
Canonical SMILES | C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-3-nitrobenzyl bromide (CAS No. 326595-66-8) is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at the fourth position, a nitro group at the third position, and a bromomethyl group at the first position .
The compound's IUPAC name is 1-bromo-4-(bromomethyl)-2-nitrobenzene, though it is commonly referred to by its more straightforward name, 4-bromo-3-nitrobenzyl bromide. The structural arrangement of its functional groups creates a distinctive electronic environment that influences its chemical behavior and applications.
Identifiers and Basic Information
The following table summarizes the key identifiers and basic information for 4-bromo-3-nitrobenzyl bromide:
Property | Value |
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CAS Number | 326595-66-8 |
Molecular Formula | C₇H₅Br₂NO₂ |
Molecular Weight | 294.93 g/mol |
IUPAC Name | 1-bromo-4-(bromomethyl)-2-nitrobenzene |
InChI | InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
InChI Key | PXAIZWVEYHNBLL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CBr)N+[O-])Br |
DSSTox Substance ID | DTXSID10445185 |
Based on the identifiers provided by PubChem, this molecule can be unambiguously identified and distinguished from related compounds .
Physical and Chemical Properties
While specific physical property data for 4-bromo-3-nitrobenzyl bromide is somewhat limited in the literature, its properties can be reasonably inferred based on structurally similar compounds and general chemical principles. The compound is typically characterized as a crystalline solid, likely with a yellowish to light brown coloration, similar to other nitrobenzyl bromide derivatives .
Physical Properties
Based on comparison with similar nitrobenzyl bromide compounds, the following physical properties can be estimated:
Given the presence of both a nitro group and two bromine atoms, 4-bromo-3-nitrobenzyl bromide is expected to have limited water solubility but good solubility in polar organic solvents, consistent with other brominated nitroaromatic compounds.
Electronic and Structural Features
The electronic structure of 4-bromo-3-nitrobenzyl bromide contributes significantly to its reactivity. The nitro group at the third position is strongly electron-withdrawing through both resonance and inductive effects, while the bromine atom at the fourth position contributes additional electron-withdrawing character through induction .
This electronic distribution creates several important features:
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Enhanced electrophilicity at the benzylic carbon, making it particularly susceptible to nucleophilic attack
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Activation of the benzene ring toward nucleophilic aromatic substitution reactions
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A dipole moment resulting from the asymmetric distribution of electronegative substituents
These electronic characteristics influence the compound's reactivity patterns and applications in synthesis.
Synthesis and Preparation Methods
The synthesis of 4-bromo-3-nitrobenzyl bromide typically involves multiple steps starting from simpler aromatic precursors. While specific literature on the synthesis of this exact compound is somewhat limited, rational synthetic pathways can be proposed based on related brominated nitroaromatic compounds.
From 4-Bromo-3-nitrobenzyl alcohol
Similar to the synthesis of 4-bromo-2-nitrobenzyl bromide, the target compound could be prepared from 4-bromo-3-nitrobenzyl alcohol using brominating agents such as N-bromosuccinimide (NBS) and triphenylphosphine in N,N-dimethylformamide (DMF) .
The synthesis would likely proceed as follows:
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Preparation of 4-bromo-3-nitrobenzyl alcohol as a precursor
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Treatment with NBS and triphenylphosphine in DMF
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Purification by column chromatography
From 4-Bromotoluene
An alternative approach would involve:
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Nitration of 4-bromotoluene to yield 4-bromo-3-nitrotoluene
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Radical bromination of the methyl group using N-bromosuccinimide or bromine with a radical initiator
From 3-Nitrotoluene
Starting from 3-nitrotoluene:
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Bromination at the 4-position to yield 4-bromo-3-nitrotoluene
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Benzylic bromination using N-bromosuccinimide or bromine with appropriate irradiation
Analogous Synthetic Procedures
For comparison, the synthesis of related compounds can provide insights into potential methods for preparing 4-bromo-3-nitrobenzyl bromide:
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The synthesis of p-nitrobenzyl bromide typically involves bromination of p-nitrotoluene or bromination of p-nitrobenzyl alcohol .
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For o-nitrobenzyl bromide, a novel synthesis method has been reported using o-nitrotoluene as raw material through a radical bromination reaction in the presence of 40% hydrobromic acid, 30% hydrogen peroxide, and azobisisobutyronitrile (AIBN) as an initiator .
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The synthesis of 4-bromo-2-nitrobenzyl bromide from 4-bromo-2-nitrophenyl methanol using NBS and triphenylphosphine in DMF has been reported with a yield of 69% .
These analogous procedures could potentially be adapted for the preparation of 4-bromo-3-nitrobenzyl bromide, with appropriate modifications to accommodate the different substitution pattern.
Chemical Reactivity
The reactivity of 4-bromo-3-nitrobenzyl bromide is primarily determined by its three key functional groups: the benzylic bromide, the aryl bromide, and the nitro group. Each of these groups can participate in different types of reactions, making this compound versatile in organic synthesis.
Nucleophilic Substitution Reactions
Applications in Organic Synthesis and Medicinal Chemistry
4-Bromo-3-nitrobenzyl bromide serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry due to its multifunctional nature and the possibility for selective transformations.
Synthetic Applications
This compound can be utilized as a precursor for the synthesis of complex molecules, including:
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Heterocyclic compounds through cyclization reactions
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Cross-linked polymers through reaction with difunctional nucleophiles
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Dendrimers through sequential substitution and coupling reactions
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Functionalized aromatics for material science applications
The differentiated reactivity of the two bromine-containing groups allows for sequential functionalization, providing access to asymmetrically substituted products.
Structural Comparison with Related Compounds
Comparing 4-bromo-3-nitrobenzyl bromide with structurally related compounds provides insights into its unique properties and potential applications.
Comparison with Isomeric and Related Compounds
The following table compares 4-bromo-3-nitrobenzyl bromide with several structurally related compounds:
Compound | CAS Number | Structural Differences | Molecular Weight |
---|---|---|---|
4-Bromo-3-nitrobenzyl bromide | 326595-66-8 | Standard reference | 294.93 g/mol |
4-Bromo-2-nitrobenzyl bromide | 82420-34-6 | Nitro at 2-position instead of 3-position | 294.93 g/mol |
3-Nitrobenzyl bromide | 3958-57-4 | Lacks the 4-bromo substituent | 216.03 g/mol |
4-Nitrobenzyl bromide | 100-11-8 | Nitro at 4-position, lacks aryl bromine | 216.03 g/mol |
4-Bromo-3-nitrobenzyl alcohol | 145547-97-3 | Hydroxyl group instead of bromide at benzylic position | 232.03 g/mol |
This comparison highlights the structural uniqueness of 4-bromo-3-nitrobenzyl bromide and suggests how its reactivity might differ from related compounds due to the specific positioning of its functional groups.
Electronic and Reactivity Differences
The position of substituents significantly affects the electronic distribution and consequently the reactivity of these compounds:
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In 4-bromo-3-nitrobenzyl bromide, the nitro group is positioned meta to the benzylic bromide, providing a different electronic influence compared to 4-bromo-2-nitrobenzyl bromide where the nitro group is ortho to the benzylic bromide.
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The presence of the bromine atom at the 4-position in 4-bromo-3-nitrobenzyl bromide, compared to its absence in 3-nitrobenzyl bromide, likely alters the electronic character of the aromatic ring and could influence the reactivity of both the nitro group and the benzylic bromide.
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The different positioning of substituents also affects physical properties such as dipole moment, crystallinity, and solubility.
These structural differences can be exploited to achieve specific reactivity patterns in synthetic applications.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 4-bromo-3-nitrobenzyl bromide and confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 4-bromo-3-nitrobenzyl bromide would be expected to show:
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A singlet for the benzylic CH2 group (approximately 4.5-4.8 ppm)
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Three distinct signals for the aromatic protons, with characteristic coupling patterns
By analogy with 4-bromo-2-nitrobenzyl bromide, the 1H NMR spectrum might show peaks similar to: δ 4.78 (s, 2H, CH2Br), and three aromatic protons in the range of 7.4-8.2 ppm with specific coupling patterns .
Infrared (IR) Spectroscopy
Characteristic absorption bands would include:
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Asymmetric and symmetric NO2 stretching vibrations (approximately 1530-1350 cm-1)
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Aromatic C=C stretching vibrations (approximately 1600-1400 cm-1)
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C-H stretching of the methylene group (approximately 2950-2850 cm-1)
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C-Br stretching vibrations (approximately 650-500 cm-1)
Mass Spectrometry
Mass spectrometry would show a characteristic isotope pattern due to the presence of two bromine atoms, which both exist as a mixture of 79Br and 81Br isotopes. This would create a distinctive pattern of M, M+2, and M+4 peaks.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of 4-bromo-3-nitrobenzyl bromide and to monitor reactions involving this compound.
Elemental Analysis
Elemental analysis would confirm the elemental composition (C, H, N) and provide additional verification of the compound's identity and purity.
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